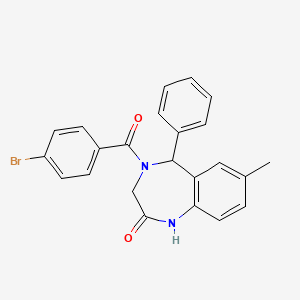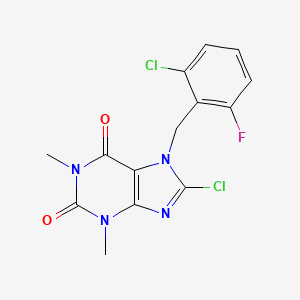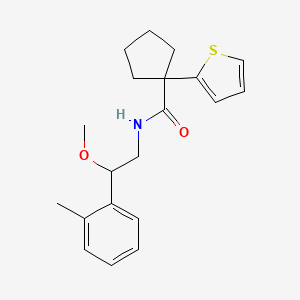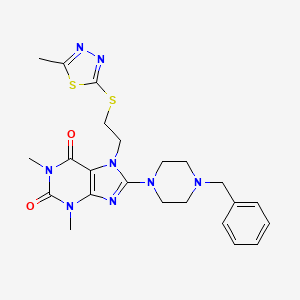
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)naphthalin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Wissenschaftliche Forschungsanwendungen
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an insect-growth regulator.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of fluorescent chemosensors for detecting electron-deficient species.
Wirkmechanismus
Target of Action
Similar compounds, such as poxd-based iridium(iii) complexes, have been studied . These complexes showed significant performance differences, suggesting that the compound might interact with different targets depending on its structure .
Mode of Action
It’s known that the compound can act as a ligand, coordinating through the nitrogen atom . This interaction could lead to changes in the target’s function, although the specifics would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been shown to affect the wnt signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, suggesting that the compound might have significant effects on cellular processes .
Pharmacokinetics
In silico adme prediction has been used for similar compounds . This method could provide insights into the compound’s bioavailability and other pharmacokinetic properties .
Result of Action
Similar compounds have shown significant performance differences when used in iridium(iii) complexes . This suggests that the compound could have a variety of effects depending on its specific structure and the nature of its targets .
Action Environment
It’s known that the properties of similar compounds can be affected by substituting phenyl rings with different groups . This suggests that the compound’s action could be influenced by its chemical environment .
Biochemische Analyse
Biochemical Properties
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide has been identified as a potent inhibitor of Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, and this compound acts by inhibiting Notum’s activity, thereby modulating Wnt signaling .
Cellular Effects
The effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide on cells are primarily related to its impact on the Wnt signaling pathway. By inhibiting Notum, this compound can restore activation of Wnt signaling in the presence of Notum . This can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide exerts its effects at the molecular level primarily through its interaction with Notum. It acts as an inhibitor of Notum’s carboxylesterase activity, preventing Notum from removing an essential palmitoleoyl moiety from Wnt proteins . This inhibition of Notum’s activity allows for the restoration of Wnt signaling in the presence of Notum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide typically involves the cyclization of hydrazides with carboxylic acids. One common method is the oxidative cyclization of N-acyl hydrazones. This can be achieved using various oxidizing agents such as lead tetraacetate, potassium permanganate, or chloramine-T . Another method involves the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave conditions has been reported .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride.
Dehydrating Agents: Melamine-formaldehyde resin supported sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N’-benzoyl urea: Another oxadiazole derivative with insect-growth regulatory properties.
1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: Used as fluorescent chemosensors.
Uniqueness
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is unique due to its specific structural features and the presence of both naphthalene and oxadiazole moieties, which contribute to its diverse range of applications in different fields.
Eigenschaften
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-12H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMHIDQYWNJBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)
![N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2486718.png)

![4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2486722.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)

![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486725.png)




![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B2486735.png)
